![molecular formula C15H22N2O2 B2878451 Ethyl 2-(4-benzylpiperazin-2-yl)acetate CAS No. 517866-76-1](/img/structure/B2878451.png)
Ethyl 2-(4-benzylpiperazin-2-yl)acetate
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Overview
Description
Ethyl 2-(4-benzylpiperazin-2-yl)acetate is a chemical compound with the CAS Number: 517866-76-1. It has a molecular weight of 262.35 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C15H22N2O2/c1-2-19-15(18)10-14-12-17(9-8-16-14)11-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Various synthesis methods for related compounds have been explored, highlighting the versatility and adaptability of chemical synthesis processes. For example, the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole showcases a method involving reduction and hydrogenation steps, contributing to the broader knowledge of synthesizing complex organic compounds (Özbey, S., Kuş, C., & Göker, H., 2001).
Crystal Structure Determination : The crystal structure of related compounds provides insight into molecular conformation, which is essential for understanding compound behavior and interaction potentials. The detailed structural analysis through X-ray crystallography offers valuable data for designing compounds with desired properties (Özbey, S., Kuş, C., & Göker, H., 2001).
Biological Activity Evaluation
Antimicrobial Activity : Research on the antibacterial and antifungal activities of compounds, such as those derived from Cassia fistula, underscores the potential of chemical compounds in therapeutic applications. The identification of active ingredients and their efficacy against various pathogens is crucial for developing new antimicrobial agents (Duraipandiyan, V., & Ignacimuthu, S., 2007).
Anticancer Agents : The synthesis and evaluation of new benzothiazole acylhydrazones for their anticancer activity demonstrate the application of chemical synthesis in searching for novel therapeutic agents. The study of these compounds against various cancer cell lines provides valuable insights into their potential as anticancer drugs (Osmaniye, D., Levent, S., Karaduman, A., Ilgın, S., Özkay, Y., & Kaplancıklı, Z., 2018).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
ethyl 2-(4-benzylpiperazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)10-14-12-17(9-8-16-14)11-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISNWYDETMHNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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